

# 1-Chlorodibenzofuran CAS number and molecular formula

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## Compound of Interest

Compound Name: 1-Chlorodibenzofuran

Cat. No.: B3057752

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An In-Depth Technical Guide to **1-Chlorodibenzofuran**: Properties, Synthesis, and Biological Significance

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Chlorodibenzofuran**, a monochlorinated derivative of dibenzofuran. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, physicochemical properties, toxicological profile, and analytical methodologies. The content is structured to offer not just data, but also a deeper understanding of the scientific principles and practical considerations associated with this compound.

## Introduction to Chlorinated Dibenzofurans

Chlorinated dibenzofurans (CDFs) are a class of persistent organic pollutants that are not intentionally produced but are formed as byproducts in various industrial processes, such as incineration and the manufacturing of certain chemicals.<sup>[1]</sup> The dibenzofuran core structure consists of two benzene rings fused to a central furan ring.<sup>[2]</sup> Depending on the number and position of chlorine atoms, 135 different CDF congeners exist.<sup>[2][3][4]</sup> The toxicity of these congeners varies significantly, with those having chlorine atoms at the 2,3,7, and 8 positions being particularly harmful.<sup>[1][4]</sup> **1-Chlorodibenzofuran**, as a monochlorinated congener, serves as a crucial reference standard in environmental analysis and toxicological research.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **1-Chlorodibenzofuran** is essential for its handling, analysis, and the interpretation of its environmental fate and biological activity.

### Chemical Identifiers

Property	Value	Source
CAS Number	84761-86-4	PubChem[5]
Molecular Formula	C <sub>12</sub> H <sub>7</sub> ClO	PubChem[5], NIST[6]
Molecular Weight	202.63 g/mol	PubChem[5]
IUPAC Name	1-chlorodibenzofuran	PubChem[5]
Synonyms	1-CHLORODIBENZOFURAN	PubChem[5]

### Physicochemical Data

Property	Value	Source
XLogP3	4.3	PubChem[5]
Topological Polar Surface Area	13.1 Å <sup>2</sup>	PubChem[5]
Solubility	Insoluble in water	CAMEO Chemicals[7]
Appearance	Colorless solid	ATSDR[2]

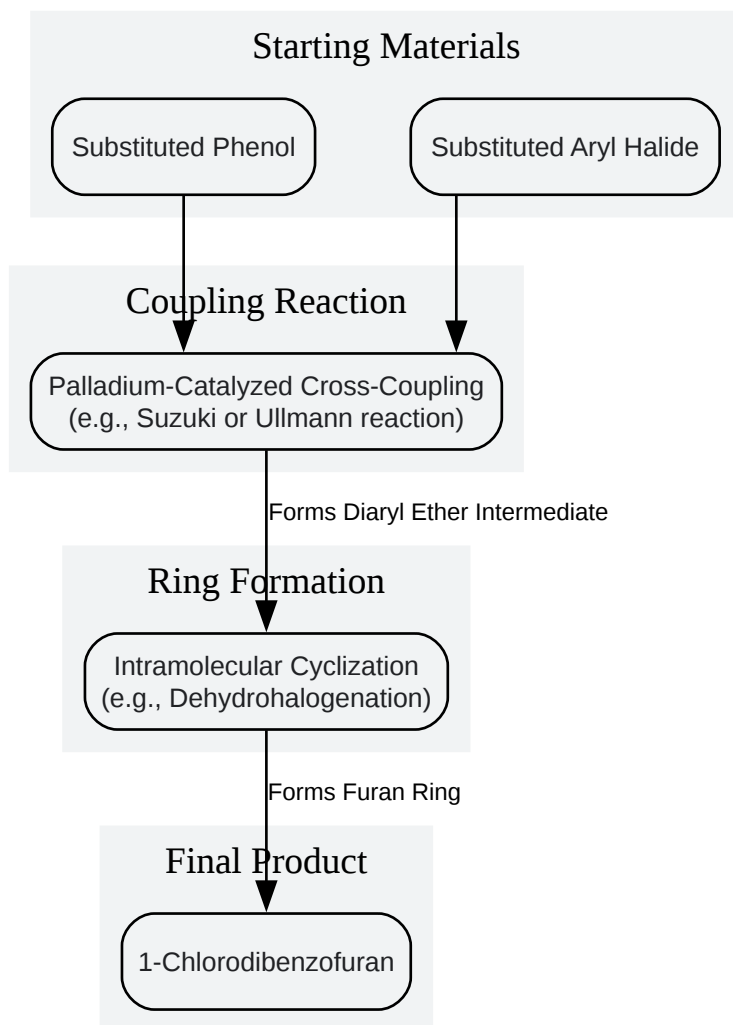
These properties highlight that **1-Chlorodibenzofuran** is a nonpolar, hydrophobic compound with low solubility in water, which influences its environmental distribution and bioaccumulation potential.

## Synthesis of 1-Chlorodibenzofuran

While CDFs are typically unintentional byproducts, their synthesis in a laboratory setting is necessary for producing analytical standards and conducting toxicological studies. The synthesis of specific congeners like **1-Chlorodibenzofuran** can be challenging due to the need for precise control over the chlorination pattern.

General synthetic strategies for dibenzofuran derivatives often involve palladium-catalyzed reactions to form the central furan ring from appropriately substituted precursors.[8]

A conceptual workflow for the synthesis of a monochlorinated dibenzofuran is outlined below. This process is illustrative and would require optimization for the specific synthesis of the 1-chloro isomer.



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Caption: Conceptual workflow for the synthesis of **1-Chlorodibenzofuran**.

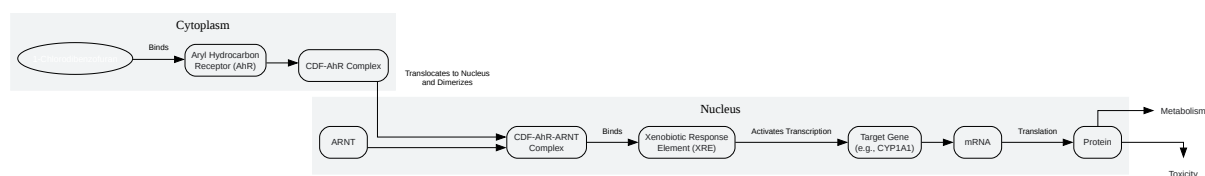
## Toxicological Profile and Mechanism of Action

The toxicity of CDFs is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5]

Upon binding to the AhR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism like CYP1A1.[5]

The downstream effects of AhR activation are diverse and can include:

- Endocrine Disruption: Alterations in steroid hormone receptor degradation.[5]
- Immunotoxicity: Changes in the differentiation of T-cell subsets.[5]
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2,3,4,7,8-pentaCDF as carcinogenic to humans (Group 1).[3]
- General Toxicity: Effects such as weight loss, thymic atrophy, and skin lesions like chloracne have been observed.[4][5]



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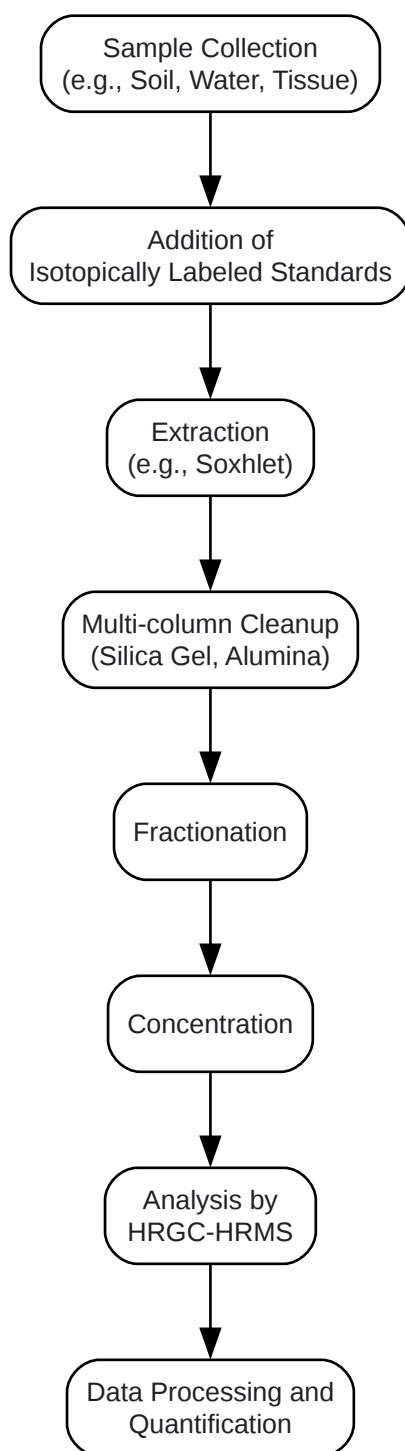
Caption: Simplified signaling pathway of **1-Chlorodibenzofuran** via the Aryl Hydrocarbon Receptor.

## Analytical Methodologies

The detection and quantification of **1-Chlorodibenzofuran**, particularly in environmental and biological matrices, require highly sensitive and specific analytical methods due to its low concentrations and the presence of interfering compounds. The standard approach involves a multi-step process.

### Experimental Protocol: Sample Analysis

- **Extraction:** The initial step involves extracting the analytes from the sample matrix (e.g., soil, water, tissue). Common techniques include Soxhlet extraction or pressurized fluid extraction.
- **Cleanup:** The crude extract is then subjected to a cleanup procedure to remove interfering substances. This often involves column chromatography with adsorbents like silica gel and alumina.[9]
- **Fractionation:** The cleaned extract is further fractionated to separate the CDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs).
- **Analysis:** The final analysis is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).[10] Isotope dilution methods, where isotopically labeled standards are added to the sample before extraction, are employed for accurate quantification.[9][10]



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Caption: General experimental workflow for the analysis of **1-Chlorodibenzofuran**.

## Applications in Research and Drug Development

The primary application of **1-Chlorodibenzofuran** is as a certified reference material for the calibration of analytical instruments and for spiking samples in recovery studies. Its use is crucial for ensuring the accuracy and reliability of data in environmental monitoring and food safety testing.

While chlorinated dibenzofurans are primarily known for their toxicity, the broader class of dibenzofuran derivatives has garnered interest in medicinal chemistry.<sup>[11]</sup> The dibenzofuran scaffold is present in various natural products and has been explored for its potential in developing new therapeutic agents with activities such as anticancer and antibacterial properties.<sup>[8][12][13]</sup> The study of compounds like **1-Chlorodibenzofuran** contributes to a better understanding of the structure-activity relationships within this class of molecules, which can inform the design of novel drug candidates.

## Safety and Handling

Given the potential toxicity of chlorinated dibenzofurans, handling **1-Chlorodibenzofuran** requires strict adherence to safety protocols.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.<sup>[14]</sup>
- Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation.<sup>[14]</sup>
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.<sup>[14]</sup>

## Conclusion

**1-Chlorodibenzofuran**, while just one of 135 CDF congeners, is a compound of significant scientific interest. Its well-defined chemical identity makes it an indispensable tool for analytical chemists. For toxicologists and drug development professionals, understanding its properties and biological activity provides valuable insights into the broader class of dibenzofurans. As research continues to unravel the complex interactions of these compounds with biological systems, the knowledge gained from studying specific congeners like **1-Chlorodibenzofuran** will remain fundamentally important.

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